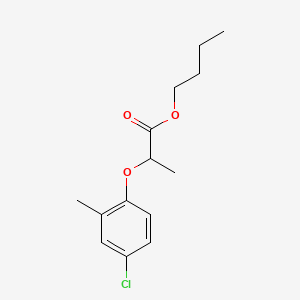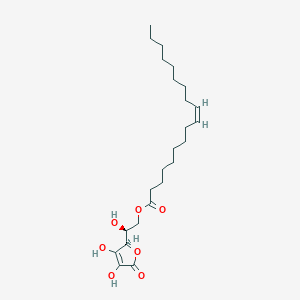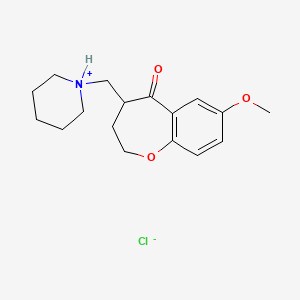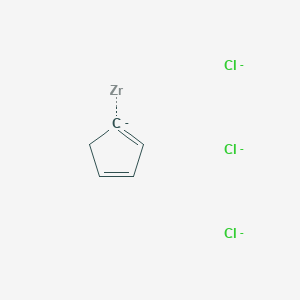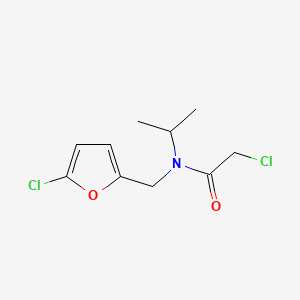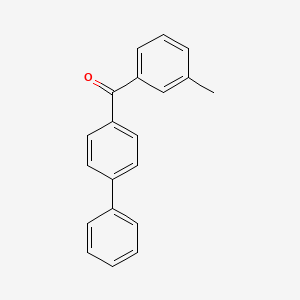
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a methoxy group and a propenyl group attached to a phenyl ring, which is further esterified with butyric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methoxy-4-(1-propenyl)phenyl butyrate typically involves the esterification of (E)-2-Methoxy-4-(1-propenyl)phenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenyl group can be reduced to form a saturated alkyl chain.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of (E)-2-Methoxy-4-(1-propenyl)benzoic acid.
Reduction: Formation of (E)-2-Methoxy-4-(propyl)phenyl butyrate.
Substitution: Formation of various substituted phenyl butyrates depending on the substituent introduced.
科学的研究の応用
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (E)-2-Methoxy-4-(1-propenyl)phenyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.
Uniqueness
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84604-52-4 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
phenyl (E)-2-methoxyhept-5-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-6-11-13(16-2)14(15)17-12-9-7-5-8-10-12/h3-5,7-10,13H,6,11H2,1-2H3/b4-3+ |
InChIキー |
MQHNLOZGYFLKNB-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/CCC(C(=O)OC1=CC=CC=C1)OC |
正規SMILES |
CC=CCCC(C(=O)OC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


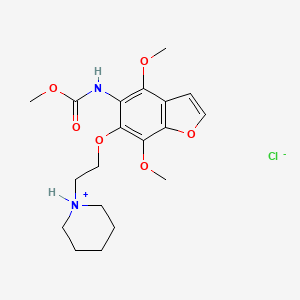
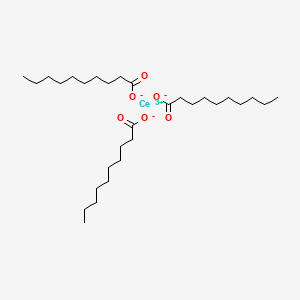
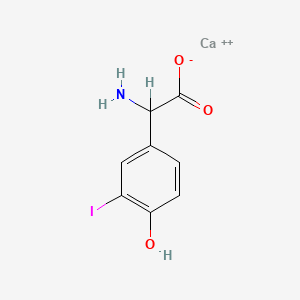

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
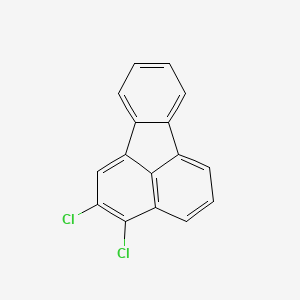
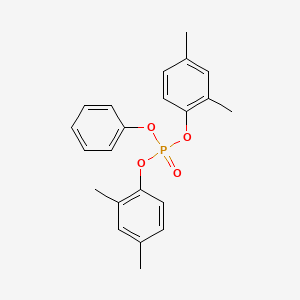
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
